3-Methoxyphenanthrene-9-carbonitrile
Description
3-Methoxyphenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with a methoxy (-OCH₃) group at position 3 and a cyano (-CN) group at position 7. For instance, 3-methoxyphenanthrene-9,10-dicarbonitrile (CAS 61469-66-7) shares a similar backbone but includes an additional cyano group at position 10 .
Properties
CAS No. |
65514-29-6 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-methoxyphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C16H11NO/c1-18-13-7-6-11-8-12(10-17)14-4-2-3-5-15(14)16(11)9-13/h2-9H,1H3 |
InChI Key |
UCLVHLWIDBKBKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methoxyphenanthrene-9-carbonitrile typically involves the bromination of 9-bromophenanthrene followed by a methoxylation reaction. The bromination is carried out using molecular bromine in acetonitrile, and the resulting brominated product is then subjected to a CuI-catalyzed methoxylation reaction to introduce the methoxy group . The final product is purified using chromatographic methods to ensure high purity and yield .
Chemical Reactions Analysis
3-Methoxyphenanthrene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The methoxy and carbonitrile groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include molecular bromine for bromination, copper(I) iodide for methoxylation, and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methoxyphenanthrene-9-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-Methoxyphenanthrene-9-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Phenanthrene Derivatives
Key Observations:
- Substituent Effects: The methoxy group in this compound likely enhances solubility compared to non-polar analogs like 10-Methylphenanthrene-9-carbonitrile . However, the absence of a second cyano group (as in 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile) may reduce intermolecular interactions, affecting crystallinity .
- Planarity and Conformation: Unlike dihydrophenanthrene derivatives (e.g., 3-amino-substituted analogs), the fully aromatic backbone of this compound is expected to exhibit greater rigidity and planarity, influencing photophysical properties .
Table 2: Comparative Physicochemical Data
Key Observations:
- Hydrogen Bonding: The single cyano group in this compound may limit hydrogen-bonding capacity compared to dicarbonitrile analogs, which exhibit N–H···N/O interactions critical for crystal packing .
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